N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various scientific research applications due to its unique structural features.
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide involves several steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and thiophene rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antibacterial activity against various strains of bacteria.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it targets bacterial cell walls, disrupting their integrity and leading to cell death . The compound may also interact with enzymes and proteins involved in various biological pathways, thereby exerting its effects.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
- N-(6-amino-1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide
- N-{3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}thiophene-2-carboxamide
These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C19H14N2O2S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-15-9-8-12(19-21-13-5-2-3-6-16(13)25-19)11-14(15)20-18(22)17-7-4-10-24-17/h2-11H,1H3,(H,20,22) |
InChI Key |
SQTIDZIAAUSMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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